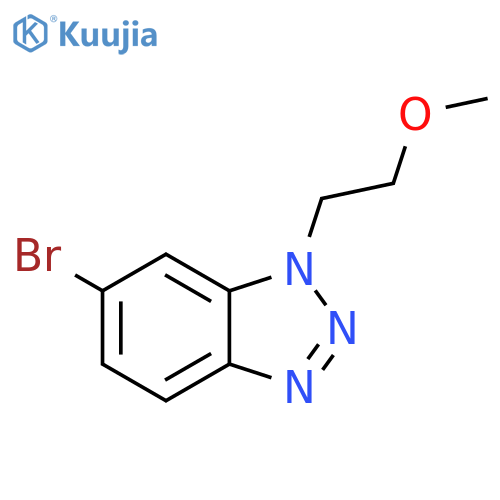Cas no 2247094-41-1 (1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-)

1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-
- 2247094-41-1
- 6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole
- EN300-6749952
- SCHEMBL20529672
-
- インチ: 1S/C9H10BrN3O/c1-14-5-4-13-9-6-7(10)2-3-8(9)11-12-13/h2-3,6H,4-5H2,1H3
- InChIKey: BYEJYFVTIJIWRV-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC)C2=CC(Br)=CC=C2N=N1
計算された属性
- せいみつぶんしりょう: 255.00072g/mol
- どういたいしつりょう: 255.00072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 39.9Ų
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3(Predicted)
- ふってん: 370.7±22.0 °C(Predicted)
- 酸性度係数(pKa): 0.29±0.30(Predicted)
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749952-0.05g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6749952-2.5g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6749952-0.1g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6749952-0.25g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
| Enamine | EN300-6749952-0.5g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6749952-1.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6749952-10.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
| Enamine | EN300-6749952-5.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 |
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-に関する追加情報
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-(CAS: 2247094-41-1)に関する最新研究動向
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-(CAS: 2247094-41-1)は、近年、化学生物医薬品分野において注目を集めている化合物の一つです。本化合物は、ベンゾトリアゾール骨格にブロモ基とメトキシエチル基が導入された構造を有しており、その特異的な化学的特性から、創薬研究や材料科学など幅広い分野での応用が期待されています。本稿では、この化合物に関する最新の研究成果をまとめ、その可能性と課題について考察します。
最近の研究では、1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-がタンパク質キナーゼ阻害剤としての活性を示すことが報告されています。特に、がん治療標的として重要な役割を果たす特定のキナーゼに対して選択的な阻害効果が確認されており、新規抗がん剤のリード化合物としての可能性が示唆されています。その作用機序については、X線結晶構造解析によって明らかにされており、化合物がキナーゼのATP結合ポケットに特異的に結合することが確認されました。
合成化学の分野では、1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-を出発物質とする新規合成経路の開発が進められています。特に、パラジウム触媒を用いたカップリング反応において、この化合物が優れた反応性を示すことが明らかになり、複雑な有機分子の効率的な合成への応用が期待されています。最近報告された研究では、この化合物を用いた多段階合成によって、生物活性を持つ天然物類似体の効率的な合成が達成されました。
薬物動態に関する予備的な研究では、1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-が適度な代謝安定性と膜透過性を示すことが確認されています。in vitro代謝試験では、主に肝臓のCYP3A4によって代謝されることが示唆さ���ており、今後の薬剤開発においては代謝プロファイルの最適化が重要な課題となるでしょう。また、初期の毒性試験では、許容範囲内の毒性プロファイルが確認されていますが、より詳細な安全性評価が必要とされています。
材料科学の分野では、1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-を基盤とした新規機能性材料の開発が進められています。特に、この化合物を組み込んだ高分子材料が、特異的な光電気特性を示すことが報告されており、有機エレクトロニクス分野での応用が期待されています。最近の研究では、この化合物を含有するポリマーが優れた電荷移動特性を示し、有機太陽電池の効率向上に寄与することが明らかになりました。
今後の展望として、1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-の多様な生物活性をさらに探索し、新規治療薬の開発につなげることが期待されます。特に、構造活性相関研究を通じて、より選択性の高い誘導体の設計が重要な課題となるでしょう。また、この化合物の材料科学分野での応用についても、さらなる機能性の解明と実用化に向けた研究が求められています。総合的に見て、2247094-41-1として登録されたこの化合物は、化学生物医薬品分野において今後ますます重要な役割を果たす可能性が高いと考えられます。
2247094-41-1 (1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)




